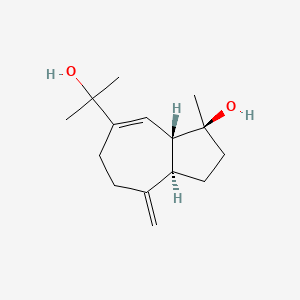![molecular formula C13H19N4NaO4 B2687423 sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate CAS No. 1803590-63-7](/img/structure/B2687423.png)
sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate is a chemical compound with potential applications in various fields of science and industry. This compound features a piperidine ring, a triazole ring, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step reaction starting with piperidine-3-carboxylic acid.
The piperidine ring is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
The resulting Boc-protected piperidine is then reacted with 1H-1,2,4-triazole-3-carboxylic acid under coupling conditions, typically using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
The final step involves the formation of the sodium salt by treating the product with sodium hydroxide.
Industrial Production Methods:
Industrial-scale synthesis would involve optimizing reaction conditions to maximize yield and purity.
Continuous flow chemistry could be employed to enhance efficiency and scalability.
Purification steps would likely include recrystallization or chromatographic techniques to ensure the final product meets quality standards.
Types of Reactions:
Deprotection: The Boc group can be removed using acidic conditions, such as trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can undergo further coupling reactions with various electrophiles, facilitated by the presence of the amine group.
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: TFA, dichloromethane (DCM)
Coupling: EDC, DMAP, THF (tetrahydrofuran)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Deprotection yields the free amine derivative of the compound.
Coupling reactions can produce a variety of derivatives depending on the electrophile used.
Substitution reactions can lead to the formation of different triazole derivatives.
Chemistry:
The compound serves as an intermediate in the synthesis of more complex molecules.
It can be used in the development of new pharmaceuticals and agrochemicals.
Biology:
The triazole ring is known for its biological activity, making the compound a potential candidate for drug discovery.
It can be used in the study of enzyme inhibitors and receptor ligands.
Medicine:
The compound's derivatives may exhibit antiviral, antibacterial, or anticancer properties.
It can be used in the design of new therapeutic agents.
Industry:
The compound can be utilized in the production of specialty chemicals and materials.
It may find applications in the development of new catalysts and reagents.
Mécanisme D'action
The mechanism by which sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate exerts its effects depends on its specific derivatives and applications. Generally, the triazole ring can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc-protected amine group can be deprotected to reveal a free amine, which can then interact with various biological molecules.
Comparaison Avec Des Composés Similaires
Sodium tert-butoxide: Used as a strong base in organic synthesis.
1H-1,2,4-triazole derivatives: Known for their biological activity and use in pharmaceuticals.
Piperidine derivatives: Common intermediates in organic synthesis.
Uniqueness:
The combination of the Boc-protected piperidine and triazole rings makes this compound unique, providing both protecting group functionality and biological activity.
Propriétés
IUPAC Name |
sodium;1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4.Na/c1-13(2,3)21-12(20)16-6-4-5-9(7-16)17-8-14-10(15-17)11(18)19;/h8-9H,4-7H2,1-3H3,(H,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNLLZAKEWPLOV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=NC(=N2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N4NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate](/img/structure/B2687343.png)

![3-[5-(3-hydroxypropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]propan-1-ol](/img/structure/B2687345.png)
![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2687346.png)
![2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine](/img/structure/B2687348.png)

![1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2687351.png)

![5-bromo-2-chloro-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B2687355.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(diethylamino)but-2-yn-1-yl)urea](/img/structure/B2687356.png)
![(2S)-N-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2687357.png)
![4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2687359.png)
![2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline](/img/structure/B2687360.png)
![2-(azepan-1-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2687362.png)
